molecular formula C11H21ClO3S B13489290 4-((4-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride

4-((4-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride

Cat. No.: B13489290
M. Wt: 268.80 g/mol
InChI Key: DFBXZXHDBDTAOK-UHFFFAOYSA-N
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Description

4-((4-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride is an organic compound with the molecular formula C11H21ClO3S. This compound is characterized by the presence of a sulfonyl chloride group attached to a butane chain, which is further connected to a 4-methylcyclohexyl group via an ether linkage. It is a versatile intermediate used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride typically involves the following steps:

    Formation of 4-((4-Methylcyclohexyl)oxy)butanol: This intermediate is prepared by reacting 4-methylcyclohexanol with 1-bromobutane in the presence of a base such as potassium carbonate.

    Sulfonylation: The 4-((4-Methylcyclohexyl)oxy)butanol is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of automated reactors and precise control of temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

4-((4-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.

    Solvents: Organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are typically used to dissolve the reactants and facilitate the reactions.

    Catalysts: In some cases, catalysts such as triethylamine or pyridine are used to enhance the reaction rate.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

4-((4-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of novel drug candidates, particularly those targeting enzymes and receptors.

    Material Science: It is employed in the modification of polymers and the preparation of functional materials with specific properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 4-((4-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various chemical transformations and biological assays to modify target molecules and study their interactions.

Comparison with Similar Compounds

Similar Compounds

    Butane-1-sulfonyl chloride: Lacks the 4-methylcyclohexyl group and ether linkage, making it less sterically hindered and more reactive.

    4-((4-Methylcyclohexyl)oxy)butane-1-sulfonic acid: The hydrolyzed form of 4-((4-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride, which lacks the reactive sulfonyl chloride group.

Uniqueness

This compound is unique due to its combination of a bulky 4-methylcyclohexyl group and a reactive sulfonyl chloride group. This combination imparts specific steric and electronic properties, making it a valuable intermediate in the synthesis of complex molecules and functional materials.

Properties

Molecular Formula

C11H21ClO3S

Molecular Weight

268.80 g/mol

IUPAC Name

4-(4-methylcyclohexyl)oxybutane-1-sulfonyl chloride

InChI

InChI=1S/C11H21ClO3S/c1-10-4-6-11(7-5-10)15-8-2-3-9-16(12,13)14/h10-11H,2-9H2,1H3

InChI Key

DFBXZXHDBDTAOK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)OCCCCS(=O)(=O)Cl

Origin of Product

United States

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